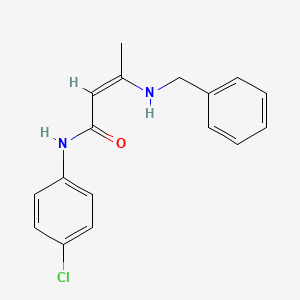

(Z)-3-(benzylamino)-N-(4-chlorophenyl)but-2-enamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(Z)-3-(benzylamino)-N-(4-chlorophenyl)but-2-enamide, also known as 4-chlorobenzylidenamino-3-benzylaminobut-2-enamide, is an organic compound that has been used in various scientific research applications. It is an amide, a type of chemical compound comprised of an organic acid and an organic base. It has a molecular formula of C14H14ClN2O and a molecular weight of 263.7 g/mol. This compound has been studied for its potential applications in drug design, as well as its biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Zika Virus Inhibition

(Z)-3-(benzylamino)-N-(4-chlorophenyl)but-2-enamide and related compounds have been identified as potent inhibitors of Zika virus (ZIKV) replication. A study elucidated that a similar compound, (2E)-N-benzyl-3-(4-butoxyphenyl)prop-2-enamide (SBI-0090799), selectively inhibits ZIKV replication by preventing the formation of the viral replication compartment in the endoplasmic reticulum. This inhibition mechanism offers a promising approach for developing antiviral treatments against ZIKV to mitigate severe complications and potential outbreaks (Riva et al., 2021).

Chemical Characterization and Structure

The compound has been synthesized and characterized in detail. Through condensation reaction of benzoylacetone and 4-chloroaniline, catalyzed by formic acid, it was prepared in good yield. Characterization involved various spectroscopic techniques, revealing its crystal structure and thermal properties, which showed distinct endothermic peaks corresponding to melting and boiling points, indicating stability and a specific crystalline structure (Patil et al., 2012).

Antitumor Activities

Enamides derived from similar structural frameworks have shown promising antitumor activities. For instance, derivatives synthesized from reactions involving enamides demonstrated significant anticancer activity against human lung cancer cell lines and normal human lung fibroblast cell lines, highlighting their potential in chemotherapy applications (Sakr et al., 2020).

Synthesis and Enantioselective Hydrogenation

Enamides, including structures closely related to (Z)-3-(benzylamino)-N-(4-chlorophenyl)but-2-enamide, have been synthesized and subjected to enantioselective hydrogenation, achieving high enantiomeric excess. This synthesis route emphasizes the potential of enamides in producing chiral molecules, which are crucial in the development of enantioselective drugs (Zhou et al., 2005).

Antibacterial and Anticonvulsant Activities

Research on enaminones, including structures related to the subject compound, has revealed their antibacterial and anticonvulsant properties. These findings suggest a wide spectrum of biological activities that could be harnessed for developing new therapeutic agents (Scott et al., 1993).

Propiedades

IUPAC Name |

(Z)-3-(benzylamino)-N-(4-chlorophenyl)but-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN2O/c1-13(19-12-14-5-3-2-4-6-14)11-17(21)20-16-9-7-15(18)8-10-16/h2-11,19H,12H2,1H3,(H,20,21)/b13-11- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MORJPKGIPPULPU-QBFSEMIESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)NC1=CC=C(C=C1)Cl)NCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/C(=O)NC1=CC=C(C=C1)Cl)/NCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(Chloroacetyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B2836168.png)

![(2S)-2-Methyl-3-[3-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B2836172.png)

![5-[(3,4-Difluorobenzyl)oxy]-6-oxo-1,2,3,6-tetrahydro-4-pyridinecarboxylic acid](/img/structure/B2836173.png)

![7-[(4-Fluorophenyl)methoxy]-3-(3-methoxyphenoxy)chromen-4-one](/img/structure/B2836177.png)

![2-[4-(Trifluoromethyl)-1h-pyrazol-1-yl]phenol](/img/structure/B2836178.png)

![(E)-4-(benzylsulfonyl)-N-(6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)butanamide](/img/structure/B2836184.png)

![[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-(4-methylquinolin-6-yl)methanone](/img/structure/B2836185.png)